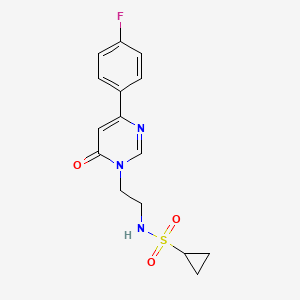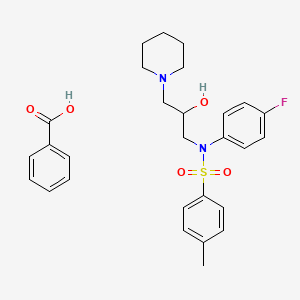
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate is a useful research compound. Its molecular formula is C28H33FN2O5S and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One area of application involves the investigation of piperidine derivatives for their corrosion inhibition properties. A study conducted by Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of three piperidine derivatives on the corrosion of iron. The study utilized quantum chemical calculations and molecular dynamics simulations to understand the interaction between these compounds and iron surfaces, providing insights into their potential use as corrosion inhibitors in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Structural Investigation
Another significant application is in structural chemistry, where compounds similar to the one mentioned are analyzed for their potential as active pharmaceutical ingredients (APIs). A study by Pawlak, Szczesio, & Potrzebowski (2021) reported on the structural investigation of AND-1184, a potential API for treating dementia, through single-crystal X-ray and solid-state NMR characterizations. This research underscores the importance of detailed structural analyses in developing pharmaceutical compounds (Pawlak, Szczesio, & Potrzebowski, 2021).
Inhibition of Biological Targets
Research has also focused on the synthesis and evaluation of benzenesulfonamides as inhibitors for specific biological targets. For instance, the creation of potent, selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes, has been a significant area of interest. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, investigating their effects on COX-2 and COX-1 enzymes, highlighting the role of fluorine atoms in enhancing selectivity and potency (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Enzyme Inhibition for Therapeutic Applications
Another example includes the development of membrane-bound phospholipase A2 inhibitors, with significant implications for treating conditions like myocardial infarction. Oinuma et al. (1991) synthesized a series of benzenesulfonamides, revealing their potential in inhibiting arachidonic acid liberation, a crucial step in inflammatory responses, thus offering a pathway toward new therapeutic agents (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).
properties
IUPAC Name |
benzoic acid;N-(4-fluorophenyl)-N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.C7H6O2/c1-17-5-11-21(12-6-17)28(26,27)24(19-9-7-18(22)8-10-19)16-20(25)15-23-13-3-2-4-14-23;8-7(9)6-4-2-1-3-5-6/h5-12,20,25H,2-4,13-16H2,1H3;1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLSRAMLPEXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

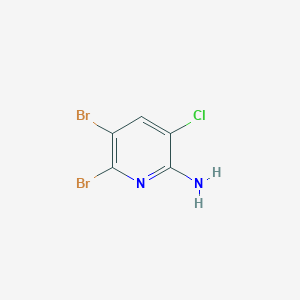
![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

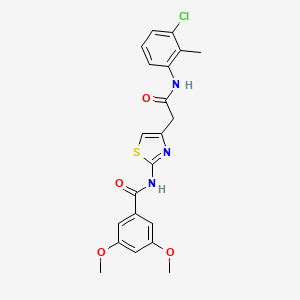
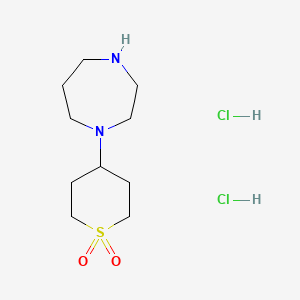
![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)
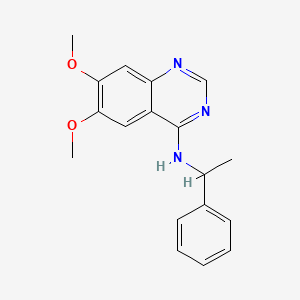

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)
